N-(2,4-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S3/c1-13-5-6-16(14(2)10-13)23-18(28)12-32-22-25-24-21-26(11-15-4-3-8-30-15)20(29)19-17(27(21)22)7-9-31-19/h3-10H,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYQYHVLHCCURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H19N5O2S3
- Molecular Weight : 481.6 g/mol
- CAS Number : 1242915-60-1
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity through various mechanisms. For instance:
- Kinase Inhibition : Compounds structurally related to our target compound have demonstrated potent inhibition of kinases such as TRKA and DYRK1A/1B. These kinases are often overexpressed in cancer cells and are crucial for cell proliferation and survival .
Anti-inflammatory Effects
The thieno[2,3-e][1,2,4]triazolo scaffold has been associated with anti-inflammatory properties. Compounds derived from this structure have been evaluated for their ability to inhibit inflammatory pathways:
- Mechanism : The inhibition of autotaxin (ATX), an enzyme involved in inflammatory processes, has been reported. Genetic deletion or pharmacological inhibition of ATX significantly reduced inflammation in various models .
Case Studies
Several studies have explored the biological activity of related compounds:
Structure-Activity Relationship (SAR)
The biological activity is closely linked to the structural features of the compound:
- Thieno[2,3-e][1,2,4]triazolo Scaffold : This core structure is essential for the anticancer and anti-inflammatory activities observed.
- Substituents : Variations in substituents on the phenyl ring and thiophenes can enhance or diminish biological activity. For example, modifications that increase electron density on the aromatic rings tend to improve kinase inhibition .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Core Heterocycles: The target compound’s thieno-triazolopyrimidine core differs from thiazole-pyrazole () or thiazolo[4,5-d]pyrimidine () systems. These variations influence electronic delocalization and binding affinity . Thiophene vs. Thiazole: Thiophene’s sulfur atom lacks lone-pair participation in conjugation compared to thiazole’s nitrogen, altering reactivity and interaction with biological targets .
Substituent Effects :
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, typically starting with the formation of the thienotriazolopyrimidinone core, followed by thioacetamide coupling. Critical steps include:
- Thiophen-2-ylmethyl group incorporation : Use alkylation or nucleophilic substitution under inert atmospheres (e.g., N₂) to prevent oxidation of sulfur-containing intermediates .
- Thioacetamide linkage : Optimize reaction time and temperature (e.g., 60–80°C in DMF) to avoid side reactions like disulfide formation .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the final product .
Q. Which analytical techniques are essential for structural validation?
A combination of spectroscopic and spectrometric methods is required:
Q. How can researchers design initial biological activity assays for this compound?
Prioritize in vitro assays targeting pathways suggested by structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates, with IC₅₀ calculations .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up the reaction?
Address common bottlenecks:
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce viscosity and improve mixing .
- Catalyst screening : Test Pd/C or CuI for coupling steps to enhance reaction efficiency .
- Byproduct mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Validate discrepancies through:
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in kinase assays) .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo results .
- Structural analogs : Compare activity of derivatives lacking the thiophen-2-ylmethyl group to isolate pharmacophoric motifs .
Q. How can structure-activity relationships (SAR) be systematically explored?
Employ a modular synthesis approach:
- Core modifications : Replace the thieno[2,3-e]triazolo[4,3-a]pyrimidine core with pyrazolo[3,4-d]pyrimidine to assess ring flexibility .
- Substituent variations : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the 2,4-dimethylphenyl position .
- Data-driven SAR : Use clustering algorithms to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. What computational methods predict binding modes and target interactions?
Combine molecular docking and dynamics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
